molecular formula C20H27N5O2 B6570536 N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)pentanamide CAS No. 946295-71-2

N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)pentanamide

Cat. No.: B6570536
CAS No.: 946295-71-2
M. Wt: 369.5 g/mol
InChI Key: VIUVFEGVKXGNDM-UHFFFAOYSA-N
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Description

N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)pentanamide is a pyrimidine-based compound featuring a pentanamide group linked to a phenyl ring, which is further connected to a substituted pyrimidine core. The pyrimidine ring is modified with a methyl group at position 4 and a morpholin-4-yl group at position 6, imparting unique electronic and steric properties. The morpholine moiety enhances solubility due to its oxygen-rich heterocycle, while the pentanamide chain may influence lipophilicity and bioavailability.

Properties

IUPAC Name

N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-3-4-5-19(26)22-16-6-8-17(9-7-16)23-20-21-15(2)14-18(24-20)25-10-12-27-13-11-25/h6-9,14H,3-5,10-13H2,1-2H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUVFEGVKXGNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Sulfonamide Analogs

Examples :

  • N4-Valeroylsulfamerazine (21) (N-[4-[[(4-methyl-2-pyrimidinyl)amino]sulfonyl]phenyl]pentanamide)
  • N4-Valeroylsulfacetamide (24) (N-[4-[(acetylamino)sulfonyl]phenyl]pentanamide)
  • N4-Valeroylsulfanilamide (25) (N-[4-(aminosulfonyl)phenyl]pentanamide)

Structural Differences :

  • These analogs replace the pyrimidine-linked amino group with sulfonamide (-SO₂NH-) bridges.
  • Substituents on the pyrimidine or sulfonamide groups vary (e.g., acetyl in 24 , methylpyrimidinyl in 21 ).

Physical Properties :

  • Melting Points : 24 (216°C) and 25 (208–209°C) exhibit higher thermal stability compared to typical morpholine-containing compounds, likely due to stronger hydrogen bonding from sulfonamide groups .
  • FTIR Data : Sulfonamide analogs show characteristic SO₂NH peaks near 1150 cm⁻¹, absent in the target compound, which instead features pyrimidine NH stretches .

Isoindolinyl-Containing Derivatives

Examples :

  • 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide

Structural Differences :

  • Incorporation of a 1,3-dioxoisoindolinyl group increases molecular complexity and rigidity.
  • Sulfamoyl linkages (e.g., -SO₂NH-pyrimidinyl) replace the direct amino-pyrimidine bond in the target compound .

Physicochemical Properties :

  • Molecular Weight : ~493.53 g/mol, significantly higher than the target compound due to the isoindolinyl group.
  • Solubility : The dioxoisoindolinyl group may reduce aqueous solubility compared to the morpholine substituent .

Heterocyclic Variants (Thiophene, Pyrrolidine)

Examples :

  • 5-(4-(3,5-dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7x)

Structural Differences :

  • Thiophene or pyrrolidine rings replace the pyrimidine core, altering electronic properties.
  • Chlorophenyl and diazepane groups introduce halogenated and nitrogen-rich motifs .

Pyrimidine Derivatives with Alternative Substituents

Examples :

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Structural Differences :

  • Fluorophenyl and methoxyphenyl groups introduce halogen and ether functionalities, contrasting with the morpholine’s oxygen-rich ring.
  • Intramolecular hydrogen bonding in fluorophenyl derivatives stabilizes crystal structures, as seen in X-ray data .

Crystallographic Insights :

  • Dihedral angles between pyrimidine and substituent planes (e.g., 12.8° for fluorophenyl) suggest conformational flexibility, whereas the morpholine group in the target compound may enforce a more rigid geometry .

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